![molecular formula C13H25N3O4S B089162 Glycine, N-(N-L-methionyl-L-leucyl)- CAS No. 14486-11-4](/img/structure/B89162.png)
Glycine, N-(N-L-methionyl-L-leucyl)-
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Overview
Description
Glycine, N-(N-L-methionyl-L-leucyl)-, commonly known as methionyl-leucyl-glycine (MLG), is a tripeptide that has been extensively researched for its biochemical and physiological effects. MLG is synthesized through a complex process that involves the use of enzymes and various chemical reactions.
Scientific Research Applications
Synthesis and Biological Activities
Glycine, N-(N-L-methionyl-L-leucyl)-, and its related peptides have been synthesized and evaluated for various biological activities. A study by Kraus and Attardo (1992) explored the synthesis of small molecular weight peptides related to the chemotactic peptide N-α-formyl-methionyl-leucyl-phenylalanine, testing their ability to induce lysosomal enzyme release and antagonize superoxide generation, suggesting potential applications in anti-inflammatory drugs (Kraus & Attardo, 1992).
Spectroscopy and Structural Analysis
Beecham and Ham (1968) conducted proton magnetic resonance spectra studies on peptides of L-leucine and glycine, providing insights into the structural characteristics and interactions of these peptides (Beecham & Ham, 1968). Koleva, Kolev, and Todorov (2007) also performed structural and spectroscopic analysis of the dipeptide l-methionyl-glycine and its hydrochloride, contributing to our understanding of the compound's conformational behavior and spectroscopic properties (Koleva, Kolev, & Todorov, 2007).
Biochemical Functions and Mechanisms
The role of glycine, N-(N-L-methionyl-L-leucyl)- in biochemical processes is highlighted in studies like that of Ogawa and Fujioka (1982), who purified glycine N-methyltransferase from rat liver and explored its properties, indicating its significance in biochemical pathways (Ogawa & Fujioka, 1982). Additionally, Soriano et al. (2006) examined the catalysis in glycine N-methyltransferase, providing insights into the enzyme's catalytic power and reaction mechanisms (Soriano et al., 2006).
Metabolism and Nutritional Aspects
Research by Matthews et al. (1981) on glycine nitrogen metabolism in humans offers valuable insights into the metabolic pathways involving glycine and its conversion into other amino acids (Matthews, Conway, Young, & Bier, 1981). Wu et al. (2004) discuss the implications of glutathione metabolism, involving glycine, for health, highlighting its crucial role in antioxidant defense and nutrient metabolism (Wu, Fang, Yang, Lupton, & Turner, 2004).
properties
CAS RN |
14486-11-4 |
---|---|
Product Name |
Glycine, N-(N-L-methionyl-L-leucyl)- |
Molecular Formula |
C13H25N3O4S |
Molecular Weight |
319.42 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H25N3O4S/c1-8(2)6-10(13(20)15-7-11(17)18)16-12(19)9(14)4-5-21-3/h8-10H,4-7,14H2,1-3H3,(H,15,20)(H,16,19)(H,17,18)/t9-,10-/m0/s1 |
InChI Key |
HZVXPUHLTZRQEL-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)[O-])NC(=O)[C@H](CCSC)[NH3+] |
SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CCSC)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)[O-])NC(=O)C(CCSC)[NH3+] |
sequence |
MLG |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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